

# "Cephalosporin C chemical structure and properties"

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# Cephalosporin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **Cephalosporin C**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

### **Chemical Structure and Identification**

**Cephalosporin C** is a  $\beta$ -lactam antibiotic and a member of the **cephalosporin c**lass.[1] Its core structure consists of a dihydrothiazine ring fused to a  $\beta$ -lactam ring. Key substituents include an acetoxymethyl group at position 3 and a D- $\alpha$ -aminoadipyl side chain at position 7.[2]

IUPAC Name: (6R,7R)-3-[(Acetyloxy)methyl]-7-[(5R)-5-amino-5-carboxypentanamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][3]

CAS Number: 61-24-5[3][4]

Chemical Formula: C16H21N3O8S[1][4][5]

## **Physicochemical Properties**



A summary of the key physicochemical properties of **Cephalosporin C** is presented in the table below.

Property	Value	References
Molecular Weight	415.42 g/mol	[1][3][4][5]
Appearance	Monoclinic crystals	
Melting Point	Data not available	[6]
Solubility	Soluble in water; Practically insoluble in ethanol and ether.	[7]
pKa Values	<2.6, 3.1, 9.8	
UV Maximum (λmax)	260 nm (in aqueous solution)	[7]
Optical Rotation	[α]D <sup>20</sup> +103° (in H <sub>2</sub> O)	
Stability	Aqueous solutions are stable at pH 2.5 to 8.	

## **Experimental Protocols**

This section outlines general methodologies for the determination of key properties of cephalosporins, based on established analytical techniques.

## **Determination of Solubility**

A standard method for determining the aqueous solubility of a compound like **Cephalosporin C** involves the shake-flask method.

#### Protocol:

- An excess amount of solid Cephalosporin C is added to a known volume of purified water in a sealed container.
- The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).



- The suspension is then filtered to remove undissolved solid.
- The concentration of Cephalosporin C in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- The experiment is performed in triplicate to ensure accuracy.

## **Determination of Melting Point**

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

#### Protocol:

- A small, finely powdered sample of dry Cephalosporin C is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) for an accurate measurement.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

## **Assessment of pH and Temperature Stability**

The stability of **Cephalosporin C** in aqueous solutions at various pH values and temperatures can be assessed using a stability-indicating HPLC method.

#### Protocol:

 A series of buffer solutions with different pH values (e.g., covering the range of pH 2 to 10) are prepared.



- A known concentration of **Cephalosporin C** is dissolved in each buffer solution.
- Aliquots of each solution are stored at different constant temperatures (e.g., 4 °C, 25 °C, 40 °C).
- At specified time intervals, samples are withdrawn and analyzed by a validated stability-indicating HPLC method to quantify the remaining concentration of Cephalosporin C and detect the formation of any degradation products.
- The degradation kinetics can be determined by plotting the concentration of Cephalosporin
   C versus time for each condition.

## **UV-Vis Spectrophotometry for Quantification**

UV-Vis spectrophotometry can be used for the quantitative analysis of **Cephalosporin C**, taking advantage of its chromophore which absorbs in the UV region.

#### Protocol:

- A standard stock solution of Cephalosporin C of known concentration is prepared in a suitable solvent (e.g., purified water or a buffer solution).
- A series of calibration standards are prepared by diluting the stock solution to various known concentrations.
- The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which is approximately 260 nm for Cephalosporin C.
- A calibration curve is constructed by plotting absorbance versus concentration.
- The concentration of **Cephalosporin C** in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

## High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis

Reversed-phase HPLC is a powerful technique for the separation, quantification, and purity assessment of **Cephalosporin C**.



#### Protocol:

- Mobile Phase Preparation: A suitable mobile phase is prepared, typically consisting of a
  mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier
  (e.g., acetonitrile or methanol). The pH of the aqueous phase is adjusted to optimize the
  separation.
- Standard and Sample Preparation: Standard solutions of Cephalosporin C at known concentrations and solutions of the test sample are prepared in the mobile phase or a compatible solvent.
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column is commonly used.
  - Flow Rate: A typical flow rate is 1.0 mL/min.
  - Detection: UV detection at the λmax of Cephalosporin C (around 260 nm).
  - Injection Volume: A fixed volume (e.g., 20 μL) is injected.
- Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of Cephalosporin C are recorded.
- Quantification: The concentration of Cephalosporin C in the sample is determined by comparing its peak area to the peak areas of the standards from a calibration curve. Purity is assessed by examining the chromatogram for the presence of any additional peaks.

# Biological Activity and Pathways Biosynthesis of Cephalosporin C

**Cephalosporin C** is a secondary metabolite produced by the filamentous fungus Acremonium chrysogenum. The biosynthetic pathway is a complex series of enzymatic reactions. It begins with the condensation of three precursor amino acids: L- $\alpha$ -aminoadipic acid, L-cysteine, and D-valine.





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Caption: Simplified biosynthetic pathway of Cephalosporin C.

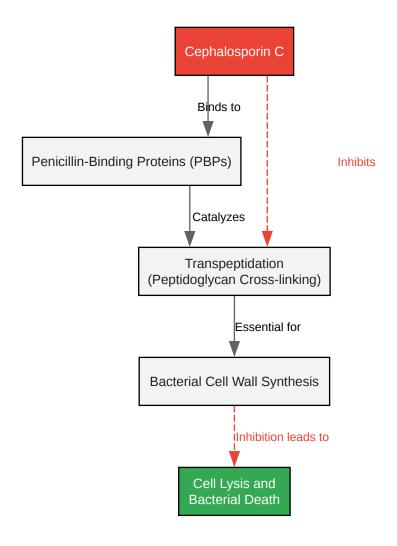
### **Mechanism of Action**

Cephalosporins, including **Cephalosporin C**, are bactericidal antibiotics that exert their effect by interfering with the synthesis of the bacterial cell wall.[8][9]

The key steps in the mechanism of action are:

- Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins bind to and inactivate PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[8][9]
   Peptidoglycan provides structural integrity to the bacterial cell wall.
- Inhibition of Transpeptidation: The binding of the cephalosporin to PBPs inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.
- Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.





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Caption: Mechanism of action of **Cephalosporin C**.

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